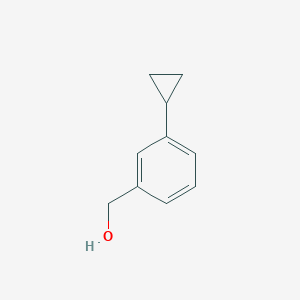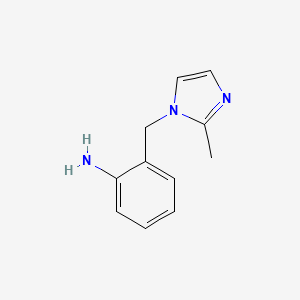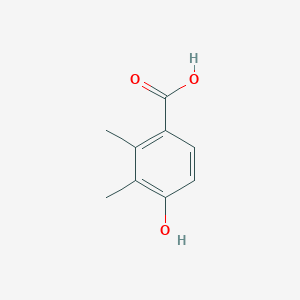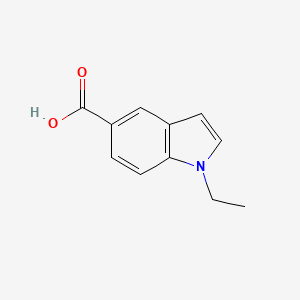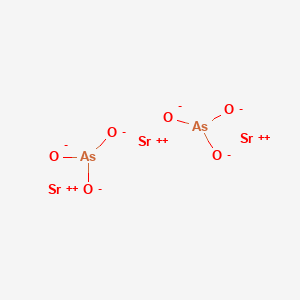
Tristrontium;diarsorite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium arsenite is a white powder. It is slightly soluble in water. It is toxic by inhalation and by ingestion.
Aplicaciones Científicas De Investigación
Tritium in Hydrology and Environmental Tracing
- Environmental Tracers : Tritium, a component of tristrontium, is an essential environmental tracer in isotope hydrology. It helps in understanding groundwater dynamics and surface water interactions. Knowledge of tritium's spatial and temporal distribution in various water types is vital for its effective use as a tracer (Schmidt et al., 2020).
Nuclear Industry and Material Science
Nuclear Industry Applications : Tritium is significantly used in the nuclear industry. Its properties, especially as a radioactive element, necessitate safe storage solutions, often in the form of tritides. Understanding the aging mechanisms of materials like palladium tritide is crucial in this context (Fabre et al., 2005).
Material Stress Studies : The use of LaNi5 alloy for tritium storage in the nuclear industry highlights the importance of understanding material stresses induced by hydrogen absorption-desorption cycles. These studies are essential for improving safety and efficiency in tritium handling (Ao et al., 2005).
Environmental and Health Impact Studies
- Health and Environmental Impacts : Comprehensive studies on anthropogenic tritium cover aspects like environmental behavior, radiation dose, and health effects. Such research is crucial for ensuring the safe operation of nuclear systems, particularly in the context of fusion energy systems (Nie et al., 2021).
Luminescence and Material Properties
Luminescence Properties : Research on novel materials like NaSr3SbO6:Mn4+ demonstrates the development of red-emitting phosphors with high quantum yield, suitable for applications in lighting technologies (Li et al., 2019).
Powder Diffraction Studies : Investigations into materials like Sr3Al10SiO20 provide insights into the structural properties of compounds involving tristrontium. Such studies contribute to a deeper understanding of material science and potential applications (Kubota et al., 2001).
Propiedades
Número CAS |
91724-16-2 |
|---|---|
Nombre del producto |
Tristrontium;diarsorite |
Fórmula molecular |
As2O6Sr3 |
Peso molecular |
508.7 g/mol |
Nombre IUPAC |
tristrontium;diarsorite |
InChI |
InChI=1S/2AsO3.3Sr/c2*2-1(3)4;;;/q2*-3;3*+2 |
Clave InChI |
XWWLZZSHAZTDGI-UHFFFAOYSA-N |
SMILES |
[O-][As]([O-])[O-].[O-][As]([O-])[O-].[Sr+2].[Sr+2].[Sr+2] |
SMILES canónico |
[O-][As]([O-])[O-].[O-][As]([O-])[O-].[Sr+2].[Sr+2].[Sr+2] |
Descripción física |
Strontium arsenite is a white powder. It is slightly soluble in water. It is toxic by inhalation and by ingestion. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




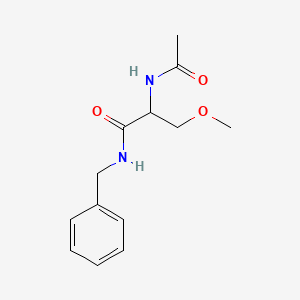
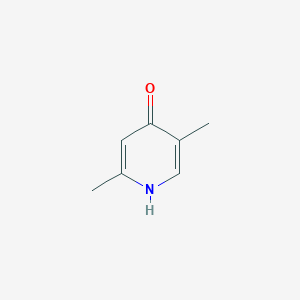

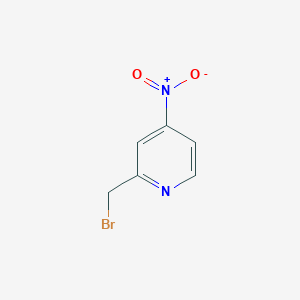

![2-[3,4-Dihydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1612820.png)
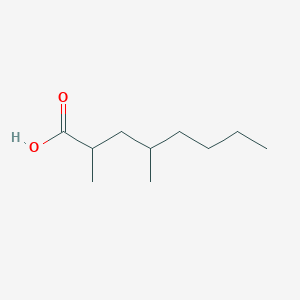

![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)
